

# An In-depth Technical Guide to the Chemical Properties of Allyldiphenylphosphine Oxide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Allyldiphenylphosphine oxide**

Cat. No.: **B1266638**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of **allyldiphenylphosphine oxide**. The information is intended to support research and development activities in organic synthesis, materials science, and drug discovery.

## General and Physicochemical Properties

**Allyldiphenylphosphine oxide** is a white solid organophosphorus compound.<sup>[1]</sup> It is a versatile reagent in organic synthesis, notably as a photoinitiator and in the formation of complex molecules.<sup>[2]</sup> Its thermal stability and solubility in various organic solvents contribute to its utility in a range of chemical applications.<sup>[2]</sup>

Table 1: Chemical Identifiers and Molecular Properties

| Property          | Value                                                                                          |
|-------------------|------------------------------------------------------------------------------------------------|
| CAS Number        | 4141-48-4 <a href="#">[1]</a> <a href="#">[2]</a>                                              |
| Molecular Formula | C <sub>15</sub> H <sub>15</sub> OP <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 242.26 g/mol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>                       |
| Exact Mass        | 242.086052095 Da <a href="#">[1]</a> <a href="#">[3]</a>                                       |
| Appearance        | White to off-white solid/crystal <a href="#">[1]</a> <a href="#">[2]</a>                       |
| Purity            | ≥ 98% (GC) <a href="#">[2]</a>                                                                 |

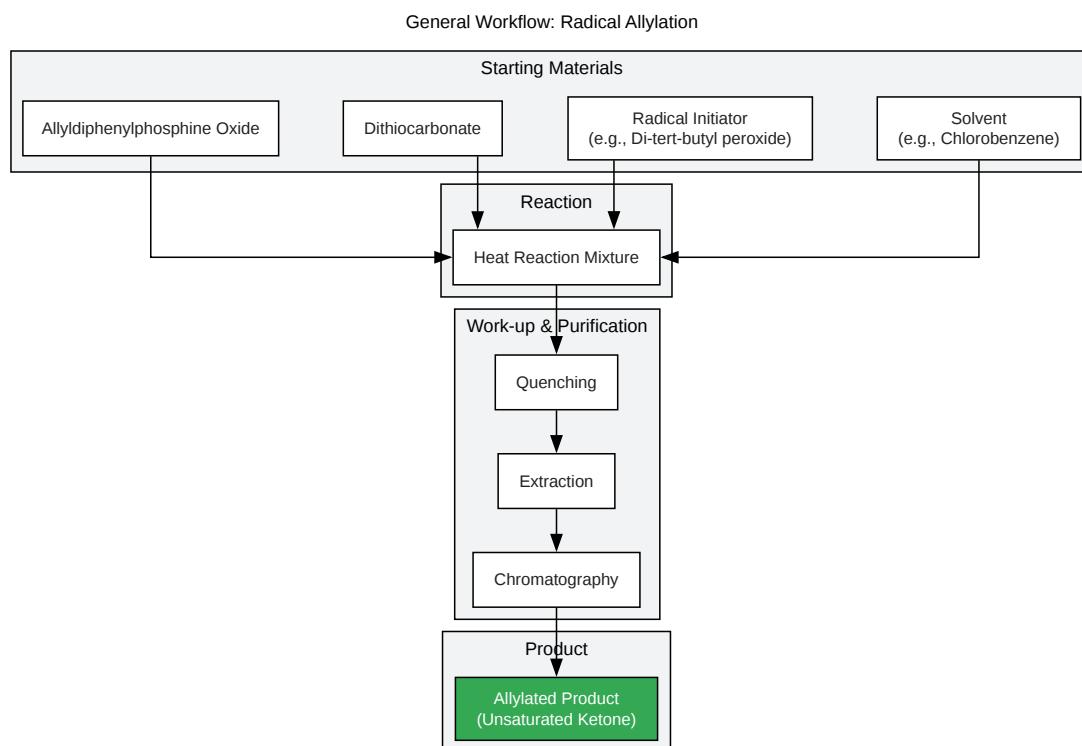
Table 2: Physicochemical Data

| Property            | Value                                                         |
|---------------------|---------------------------------------------------------------|
| Melting Point       | 110-115 °C <a href="#">[1]</a> <a href="#">[2]</a>            |
| Boiling Point       | 337 °C at 760 mmHg <a href="#">[1]</a>                        |
|                     | 168-175 °C at 0.4 mmHg <a href="#">[4]</a>                    |
|                     | 200-202 °C at 2 mmHg <a href="#">[4]</a>                      |
| Density             | 1.09 g/cm <sup>3</sup> <a href="#">[1]</a>                    |
| Flash Point         | 157.6 °C <a href="#">[1]</a>                                  |
| Vapor Pressure      | 0.000211 mmHg at 25°C <a href="#">[1]</a>                     |
| Refractive Index    | 1.564 <a href="#">[1]</a>                                     |
| LogP                | 3.18650 <a href="#">[1]</a>                                   |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) <a href="#">[1]</a> |

## Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the structural confirmation of **allyldiphenylphosphine oxide**. Key spectral features are summarized below.

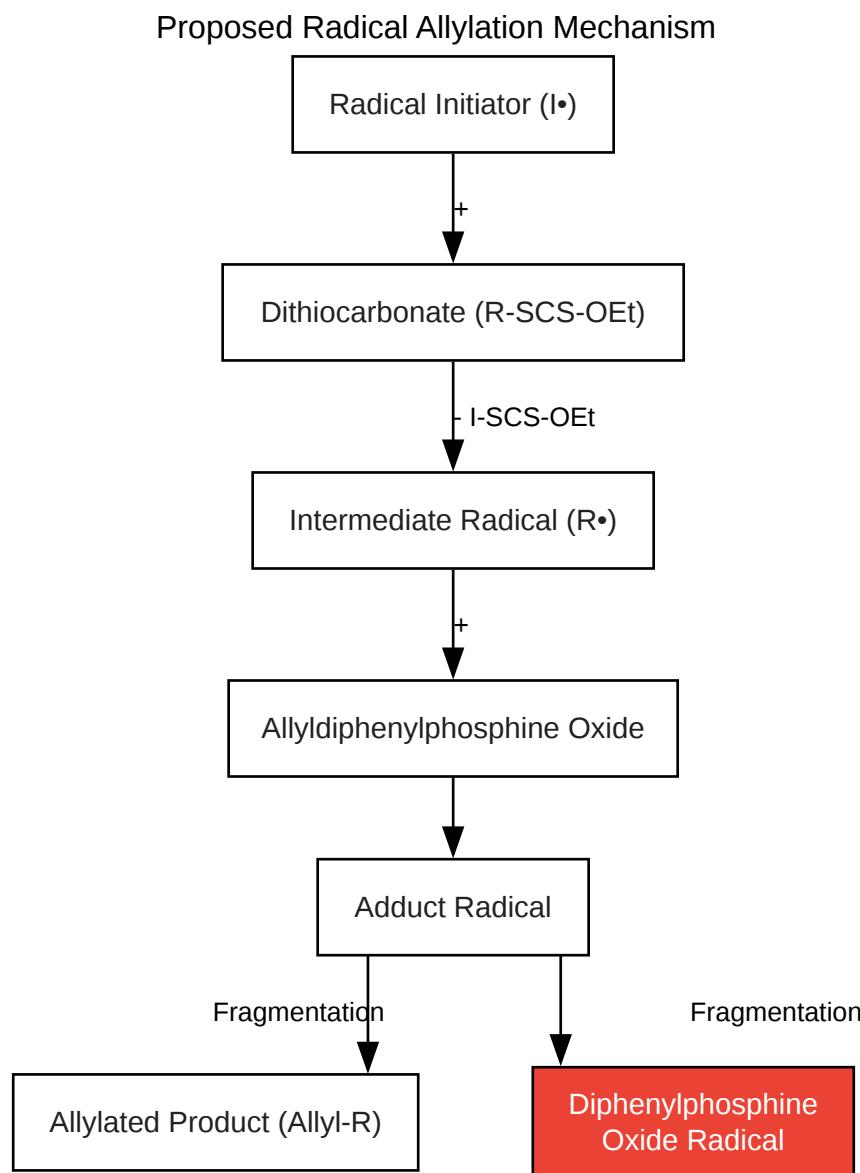
Table 3: Spectroscopic Data


| Technique                  | Key Features                                                                                   |
|----------------------------|------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR         | Data available, typically performed on instruments like a Bruker AM-300.[3]                    |
| <sup>13</sup> C NMR        | Spectral data has been recorded and is available.[3]                                           |
| <sup>31</sup> P NMR        | Data has been collected, for instance, using a Jeol C-60 HL instrument.[3]                     |
| Infrared (IR) Spectroscopy | Characteristic peaks include ~1640 cm <sup>-1</sup> (C=C) and ~1178 cm <sup>-1</sup> (P=O).[5] |

## Reactivity and Applications

**Allyldiphenylphosphine oxide** is a versatile intermediate with applications in several areas of chemical synthesis.

- Photoinitiator in Polymer Chemistry: It serves as an effective photoinitiator for radical polymerization under UV light, used in the production of coatings, adhesives, and inks.[2]
- Organic Synthesis: It is a valuable reagent for creating phosphorus-containing compounds, which are important in the development of pharmaceuticals and agrochemicals.[2]
- Radical Allylating Agent: Substituted **allyldiphenylphosphine oxides** are used as radical trapping agents for the allylation of dithiocarbonates.[6] This tin-free radical allylation process offers a flexible and mild approach to forming unsaturated ketones.[6]


A general workflow for utilizing **allyldiphenylphosphine oxide** in a radical allylation reaction is depicted below.



[Click to download full resolution via product page](#)

Caption: General workflow for a radical allylation reaction.

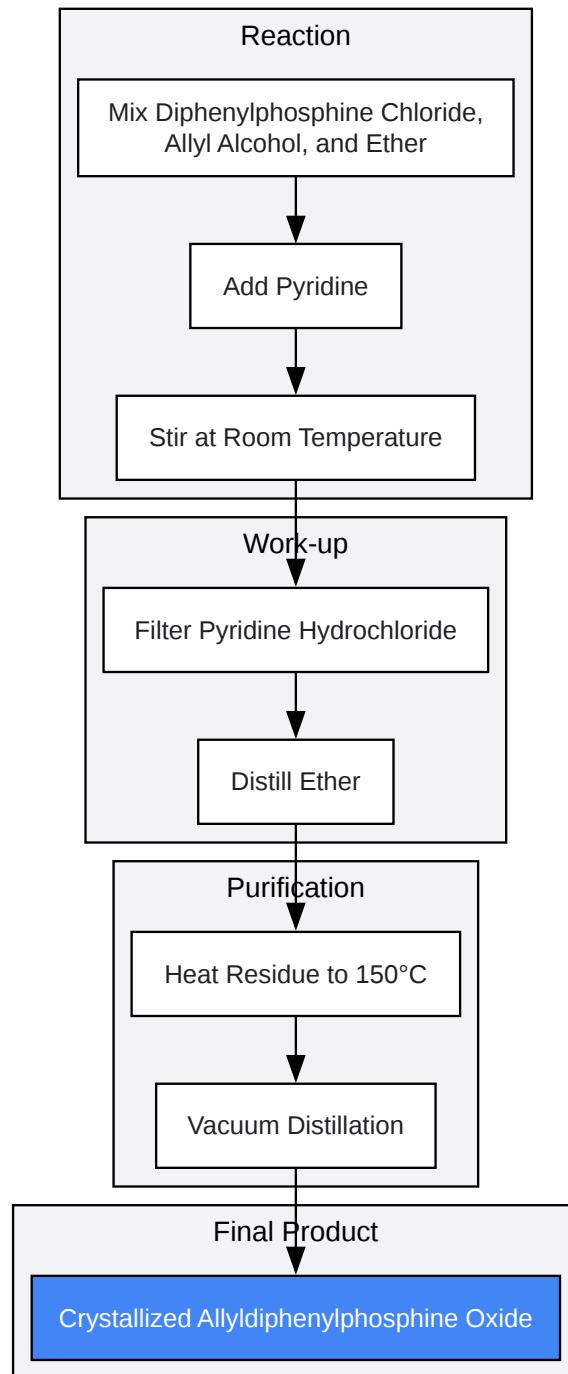
The proposed mechanism involves the generation of a radical which then adds to the dithiocarbonate, followed by fragmentation where the diphenylphosphine oxide acts as a leaving group.[6]



[Click to download full resolution via product page](#)

Caption: Mechanism of radical allylation.

## Experimental Protocols


A common method for the synthesis of **allyldiphenylphosphine oxide** involves the reaction of diphenylphosphine chloride with allyl alcohol.[\[4\]](#)

Experimental Protocol:

- Combine diphenylphosphine chloride (11 g, 0.05 mol) and allyl alcohol (2.9 g, 0.05 mol) in 50 mL of anhydrous ether in a reaction flask.
- Stir the mixture at room temperature.
- Slowly add pyridine (4.0 g, 0.05 mol) to the mixture.
- Continue stirring for 40 minutes.
- Filter off the resulting pyridine hydrochloride precipitate.
- Remove the ether from the filtrate by distillation.
- Heat the liquid residue to 150 °C. An exothermic reaction will occur, raising the temperature. [\[4\]](#)
- After the exotherm subsides, distill the product under vacuum (b.p. 168-175 °C at 0.4 mmHg). The distilled product will crystallize upon cooling.[\[4\]](#)

The synthesis and subsequent purification workflow is outlined below.

## Synthesis Workflow of Allyldiphenylphosphine Oxide

[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow.

- NMR Spectroscopy ( $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{31}\text{P}$ ):
  - Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
  - Transfer the solution to an NMR tube.
  - Acquire spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
  - Use tetramethylsilane (TMS) as an internal standard for  $^1\text{H}$  and  $^{13}\text{C}$  NMR.
  - Use an appropriate external standard (e.g., 85%  $\text{H}_3\text{PO}_4$ ) for  $^{31}\text{P}$  NMR.
- Infrared (IR) Spectroscopy:
  - Prepare a sample as a KBr pellet or as a thin film from a solution.
  - Record the spectrum using an FTIR spectrometer over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
  - Identify characteristic absorption bands for key functional groups.

## Safety and Handling

**Allyldiphenylphosphine oxide** is classified with the following hazards:

- H315: Causes skin irritation.[\[3\]](#)
- H319: Causes serious eye irritation.[\[3\]](#)
- H335: May cause respiratory irritation.[\[3\]](#)

Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[7\]](#)
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[7\]](#)
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[\[7\]](#)

- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Store in a dry, cool, and well-ventilated place in a tightly closed container.[7] Standard laboratory safety protocols should be strictly followed when handling this chemical.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [lookchem.com](http://lookchem.com) [lookchem.com]
- 2. [chemimpex.com](http://chemimpex.com) [chemimpex.com]
- 3. Allyldiphenylphosphine Oxide | C15H15OP | CID 138131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [prepchem.com](http://prepchem.com) [prepchem.com]
- 5. [ojs.library.okstate.edu](http://ojs.library.okstate.edu) [ojs.library.okstate.edu]
- 6. Substituted Allyl Diphenylphosphine Oxides as Radical Allylating Agents [organic-chemistry.org]
- 7. [assets.thermofisher.com](http://assets.thermofisher.com) [assets.thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Allyldiphenylphosphine Oxide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266638#allyldiphenylphosphine-oxide-chemical-properties>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)